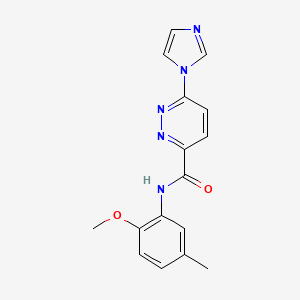

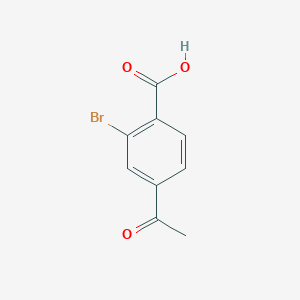

![molecular formula C11H13N3O3 B2713838 Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate CAS No. 1820739-67-0](/img/structure/B2713838.png)

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

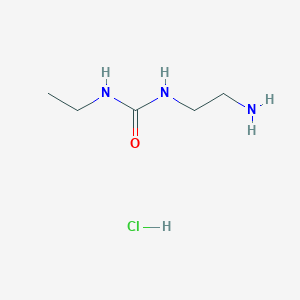

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is an organic compound with the molecular formula C₁₁H₁₅N₃O₃ . It belongs to the class of pyrrolo[2,3-d]pyrimidines , which are aromatic heteropolycyclic compounds containing a pyrrolo[2,3-d]pyrimidine ring system. This ring system has three nitrogen atoms at the 1-, 5-, and 7-positions . The compound’s systematic name is 2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a tert-butyl ester group attached to the 6-position. The compound’s 3D structure can be visualized here .Applications De Recherche Scientifique

Crystal Structure and Symmetry Analysis :

- The crystal structure of a molecule closely related to Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate, specifically tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported. This study highlights the molecule's mirror symmetry and chair conformation, which is crucial for understanding its chemical properties and potential applications (Dong et al., 1999).

Synthesis and Interaction Studies :

- Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate, a compound similar to this compound, has been conducted. This study provides insights into the synthesis of novel derivatives and their potential as biologically active compounds (Zinchenko et al., 2018).

Cyclization Studies :

- A study on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, related to the compound , has been conducted. This research offers insights into the efficient preparation of pyrido[4,3-d]pyrimidines, which are of interest for their potential applications in various chemical processes (Čikotienė et al., 2009).

Catalysis and Synthesis :

- A study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, which is structurally related to this compound, reveals a novel cascade pathway for assembling 3-aminochromones. This work has significant implications for the synthesis of diverse amino pyrimidines (Wang et al., 2022).

Material Science Applications :

- In the field of material science, the introduction of tert-butyl side groups, as in the case of this compound, into polyimides has been shown to increase interchain distance and decrease intermolecular force. This results in polymers with low dielectric constants and high organosolubility, crucial properties for advanced materials (Chern & Tsai, 2008).

Propriétés

IUPAC Name |

tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECVZDFNZMOMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

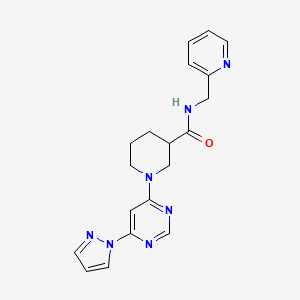

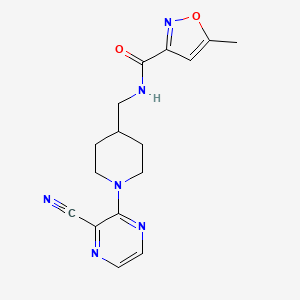

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2713755.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)